Lipophilicity Modulation: XLogP3 Comparison with 4-Chlorophenyl Analog
The 4-isopropylphenyl substituent on the target compound confers a computed XLogP3 of 1.3, which is expected to be higher than that of the analogous 4-chlorophenyl derivative (N-(4-chlorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, CAS 1428373-32-3) due to the greater hydrophobicity of the isopropyl group compared to chlorine. While experimental LogP data for the chlorophenyl analog are not available in the public domain, the class trend indicates that the target compound's lipophilicity is shifted toward a range often associated with improved membrane permeability and oral absorption [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | N-(4-chlorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428373-32-3) |
| Quantified Difference | Not directly measured; inferred from group contribution principles |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability; a LogP near 1.3 may favor oral bioavailability compared to more polar analogs.
- [1] PubChem Compound Summary for CID 71785481, N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide. National Center for Biotechnology Information (2025). View Source
